3-Chloro-5-(3-fluorophenyl)aniline
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Overview
Description
3-Chloro-5-(3-fluorophenyl)aniline is an aromatic amine compound characterized by the presence of a chlorine atom at the 3-position and a fluorophenyl group at the 5-position of the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(3-fluorophenyl)aniline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex aromatic compounds.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions are crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(3-fluorophenyl)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The presence of chlorine and fluorine atoms makes the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amino group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a key reaction for synthesizing this compound.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted aniline derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
3-Chloro-5-(3-fluorophenyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(3-fluorophenyl)aniline involves its interaction with specific molecular targets. The compound can bind to various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-fluoroaniline: Similar in structure but with different substitution patterns.
5-Chloro-3-phenyl-N’-((2-phenyl-1H-indol-3-yl)methylene)-1H-indole-2-carbohydrazide: Another compound with similar biological activities.
Uniqueness
3-Chloro-5-(3-fluorophenyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-chloro-5-(3-fluorophenyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFN/c13-10-4-9(6-12(15)7-10)8-2-1-3-11(14)5-8/h1-7H,15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXGQDNCHSRIBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=CC(=C2)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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